molecular formula C16H21NO4 B599494 Methyl 1-Cbz-3-methylpiperidine-3-carboxylate CAS No. 174543-82-9

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate

Cat. No.: B599494
CAS No.: 174543-82-9
M. Wt: 291.347
InChI Key: OBQNDANRDMXAIE-UHFFFAOYSA-N
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Description

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is a chemical compound with the molecular formula C16H21NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Scientific Research Applications

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is widely used in scientific research, particularly in:

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of 3-methylpiperidine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide to form the Cbz-protected intermediate. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 1-Cbz-3-methylpiperidine-3-carboxylate largely depends on its application. In medicinal chemistry, it may act as a prodrug, releasing the active amine upon metabolic cleavage of the ester bond. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-Cbz-piperidine-3-carboxylate
  • Methyl 3-methylpiperidine-3-carboxylate
  • Methyl 1-Cbz-3-methylazetidine-3-carboxylate

Uniqueness

Methyl 1-Cbz-3-methylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

IUPAC Name

1-O-benzyl 3-O-methyl 3-methylpiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(14(18)20-2)9-6-10-17(12-16)15(19)21-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQNDANRDMXAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201178377
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174543-82-9
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174543-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl 1-(phenylmethyl) 3-methyl-1,3-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201178377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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